![molecular formula C9H15NO B2753022 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one CAS No. 855627-42-8](/img/structure/B2753022.png)
2-Methyl-1-azabicyclo[3.3.1]nonan-4-one
Vue d'ensemble
Description
2-Methyl-1-azabicyclo[331]nonan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one typically involves multicomponent reactions. One common method is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multicomponent reaction protocols. The scalability of these reactions makes them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-azabicyclo[3.3.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as (MeO bpy)Cu I (OTf) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution can introduce various functional groups into the bicyclic structure.
Applications De Recherche Scientifique
Opioid Receptor Interaction
Research has demonstrated that derivatives of 2-methyl-1-azabicyclo[3.3.1]nonan-4-one exhibit significant interactions with opioid receptors. For example, certain synthesized analogues have shown varying affinities for the μ-opioid receptor, with some compounds acting as potent antagonists . The structure-activity relationship studies indicate that modifications to the nitrogen substituents can enhance receptor binding and alter pharmacological profiles.
Muscarinic Receptor Antagonism
Another area of application is in targeting muscarinic acetylcholine receptors (mAChRs). Compounds derived from this bicyclic framework have been found to bind effectively to human mAChRs, functioning as antagonists with affinities significantly higher than traditional ligands like carbachol . This property suggests potential uses in treating conditions associated with cholinergic dysfunction.
Case Study 1: Opioid Receptor Affinity
A study focused on the synthesis and evaluation of various derivatives of this compound revealed that specific structural modifications can lead to enhanced μ-opioid receptor affinity. For instance, an N-phenethyl derivative was identified with a Ki value of 4.6 nM, indicating strong binding affinity and potential for therapeutic use in pain management .
Case Study 2: Muscarinic Receptor Selectivity
In another investigation, a compound containing a substituted bicyclic structure demonstrated selectivity across different muscarinic receptor subtypes (M1-M5). The findings suggested that this compound could serve as a lead for developing new treatments for diseases such as Alzheimer's, where cholinergic signaling is disrupted .
Comparative Data Table
Compound | Receptor Type | Affinity (Ki) | Activity |
---|---|---|---|
N-methyl derivative | μ-opioid | 74 nM | Agonist |
N-phenethyl derivative | μ-opioid | 4.6 nM | Antagonist |
Bicyclic analogue | mAChR (M1-M5) | 10-50 times lower than carbachol | Antagonist |
Mécanisme D'action
The mechanism by which 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, potentially affecting enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is similar in structure but includes an N-oxyl group, which affects its reactivity and applications.
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Another related compound with different substituents that influence its chemical properties.
Uniqueness
2-Methyl-1-azabicyclo[3.3.1]nonan-4-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Activité Biologique
2-Methyl-1-azabicyclo[3.3.1]nonan-4-one, also known as a bicyclic amine compound, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is structurally significant as it features a bicyclic framework that is common in various natural products and synthetic drugs. Its biological activity primarily revolves around its interaction with neurotransmitter receptors, particularly muscarinic receptors, which are implicated in numerous physiological processes.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by a nitrogen atom integrated into a bicyclic system, which contributes to its pharmacological properties.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N |
Molecular Weight | 165.24 g/mol |
CAS Number | 855627-42-8 |
Interaction with Muscarinic Receptors
Research indicates that this compound exhibits notable affinity for muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors that mediate various central and peripheral nervous system functions.
Case Study: Muscarinic Receptor Binding
A study conducted by researchers on derivatives of azabicyclo compounds demonstrated that certain modifications to the structure of this compound significantly enhance its binding affinity to muscarinic receptors. Specific derivatives showed Ki values (inhibition constants) significantly lower than standard compounds like carbachol, indicating potent antagonist activity against these receptors .
Anticancer Properties
Emerging evidence suggests that compounds within this class may also possess anticancer properties. The ability to modulate receptor activity can influence tumor growth and proliferation.
Research Findings on Anticancer Activity
In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving sigma receptors, which are known to play roles in cancer biology . The combination of sigma ligands with traditional chemotherapeutics has been shown to enhance therapeutic efficacy, indicating potential for development as adjunct cancer therapies.
Neuroprotective Effects
Additionally, the neuroprotective effects of this compound have been investigated, particularly in models of neurodegeneration. The modulation of neurotransmitter systems suggests a potential role in treating conditions such as Alzheimer's disease.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Muscarinic Receptors : The compound acts as an antagonist, inhibiting receptor activation and downstream signaling pathways.
- Sigma Receptors : Interaction with sigma receptors has been linked to modulation of cellular stress responses and apoptosis in cancer cells.
Table 2: Summary of Biological Activities
Propriétés
IUPAC Name |
2-methyl-1-azabicyclo[3.3.1]nonan-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7-5-9(11)8-3-2-4-10(7)6-8/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYIFMHBQBETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCN1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855627-42-8 | |
Record name | 2-methyl-1-azabicyclo[3.3.1]nonan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.